molecular formula C15H21NO3 B2374773 Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate CAS No. 1490999-79-5

Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate

Cat. No.: B2374773
CAS No.: 1490999-79-5
M. Wt: 263.337
InChI Key: NBQHAMDTZSVYAZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(M-tolyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is also known as 1-Boc-3-hydroxyazetidine .


Synthesis Analysis

The synthesis of azetidines, such as this compound, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the use of organoboronates via a 1,2-metalate shift of an aminoboron “ate” complex , and the alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC (C) (C)OC (=O)N1CC (O)C1 . The InChI key for this compound is XRRXRQJQQKMFBC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 36-43 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Modification

  • Azetidine-2-carboxylic acid analogs, including those with heteroatomic side chains, have been synthesized for studying peptide activity influence (Sajjadi & Lubell, 2008).
  • Synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate as a potential building block for amino alcohols and polyamines is noted (Jähnisch, 1997).
  • Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for novel compound synthesis, are described (Meyers et al., 2009).

Building Blocks in Medicinal Chemistry

  • Protected 3-haloazetidines have been prepared as versatile building blocks in medicinal chemistry, leading to high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
  • Synthesis of 1-(tert-butyl)-3-amioazetidine as a pharmaceutical intermediate from 1-(tert-butyl)-3-hydroxyazetidine is explored for potential applications (Yang, 2010).

Potential Antimicrobial Agents

  • Substituted phenyl azetidines have been synthesized and characterized for their antimicrobial potential (Doraswamy & Ramana, 2013).

Other Applications

  • Kinetic resolution of racemic acids through L-histidine-derived sulfonamide-induced esterification reactions with tert-butyl alcohol, providing insights into asymmetric induction processes (Ishihara, Kosugi, Umemura, & Sakakura, 2008).
  • Silylmethyl-substituted aziridine and azetidine as 1,3- and 1,4-dipoles in cycloaddition reactions, highlighting their utility in organic synthesis (Yadav & Sriramurthy, 2005).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and a dust mask type N95 (US) .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(3-methylphenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-6-5-7-12(8-11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQHAMDTZSVYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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